5-Amino-1,3,4-thiadiazole-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1,3,4-thiadiazole-2-carboxylic acid hydrochloride is a heterocyclic compound containing sulfur and nitrogen atoms within its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid hydrochloride typically involves the reaction of thiourea with ethyl 4-bromo-3-oxopentanoate in ethanol, followed by cyclization to form the thiadiazole ring . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-1,3,4-thiadiazole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .
Wissenschaftliche Forschungsanwendungen
5-Amino-1,3,4-thiadiazole-2-carboxylic acid hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of carbonic anhydrase enzymes, leading to a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma . The compound can also induce apoptosis in cancer cells by interfering with cell cycle progression and promoting cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1,3,4-thiadiazole-2-thiol: Similar in structure but contains a thiol group instead of a carboxylic acid group.
2-Amino-5-methyl-1,3,4-thiadiazole: Contains a methyl group at the 5-position instead of an amino group.
1,3,4-Thiadiazole-2-sulfonamide: Contains a sulfonamide group instead of a carboxylic acid group.
Uniqueness
5-Amino-1,3,4-thiadiazole-2-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse range of applications make it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C3H4ClN3O2S |
---|---|
Molekulargewicht |
181.60 g/mol |
IUPAC-Name |
5-amino-1,3,4-thiadiazole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C3H3N3O2S.ClH/c4-3-6-5-1(9-3)2(7)8;/h(H2,4,6)(H,7,8);1H |
InChI-Schlüssel |
IOLOMLPLVWIKOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NN=C(S1)N)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.